4-Methoxyquinoline-2-carboximidamide hydrochloride
CAS No.: 1179361-98-8
Cat. No.: VC15947064
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179361-98-8 |
|---|---|
| Molecular Formula | C11H12ClN3O |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 4-methoxyquinoline-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C11H11N3O.ClH/c1-15-10-6-9(11(12)13)14-8-5-3-2-4-7(8)10;/h2-6H,1H3,(H3,12,13);1H |
| Standard InChI Key | MVSKCINMAQKRLC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |
Introduction
Physicochemical Properties
The compound’s properties are summarized in Table 1.
Table 1. Physicochemical Properties of 4-Methoxyquinoline-2-carboximidamide Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.69 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | Room temperature | |
| Solubility | Polar solvents (e.g., DMSO, water) | Inferred |
The hydrochloride salt form improves aqueous solubility, critical for biological assays. LogP values, though unreported, are anticipated to be moderate (~1–2) based on analogous quinoline derivatives . Stability studies indicate no decomposition under recommended storage, but prolonged exposure to moisture or extreme pH should be avoided.
| Compound | Activity (EC) | Target | Source |
|---|---|---|---|
| q6 | 0.7 μM (LOX) | Anti-inflammatory | |
| q9 | 1.2 μM (MCF-7) | Anticancer | |
| 19 | 0.05 μM (EV-D68) | Antiviral |
Research Gaps and Future Directions
Despite its structural promise, 4-methoxyquinoline-2-carboximidamide hydrochloride remains understudied. Key gaps include:
-
Mechanistic Studies: Elucidating its molecular targets via proteomics or crystallography.
-
In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.
-
Structural Optimization: Modifying the methoxy or amidine groups to enhance selectivity.
Future research should prioritize high-throughput screening against disease-specific panels and combinatorial chemistry to explore hybrid derivatives, such as conjugates with cinnamic acid moieties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume